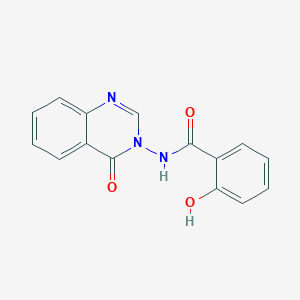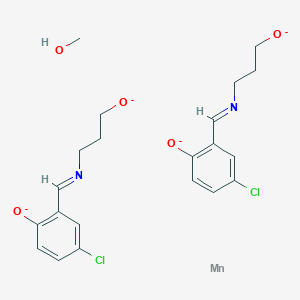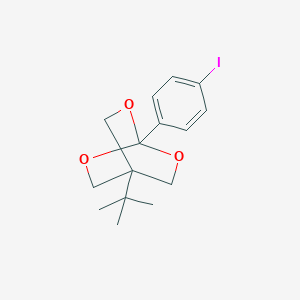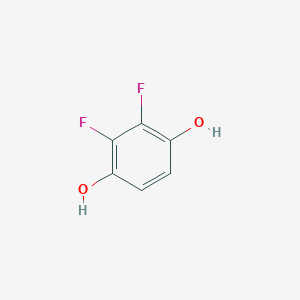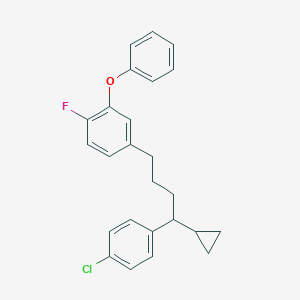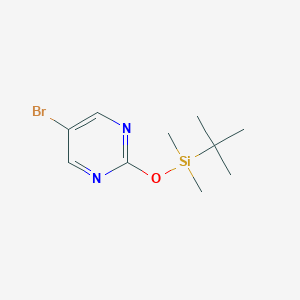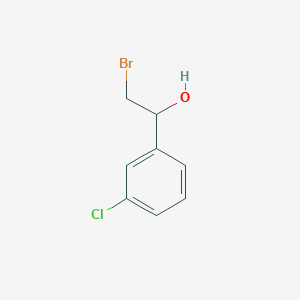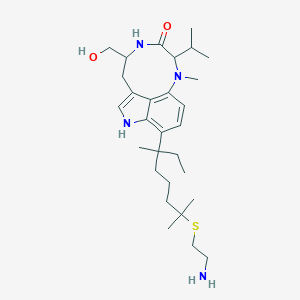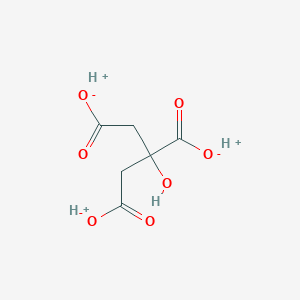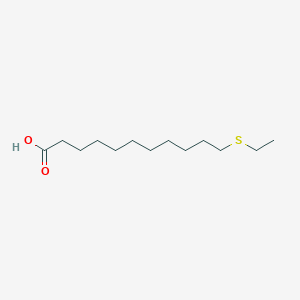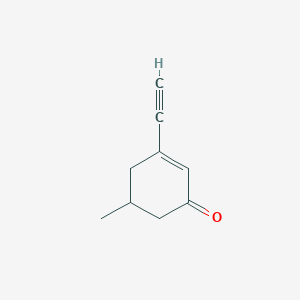
3-Ethynyl-5-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-5-methylcyclohex-2-en-1-one, also known as EMCH, is a cyclic enone compound with a molecular formula of C9H10O. It is a yellowish liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether. EMCH has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs and pharmaceuticals.
Mechanism Of Action
3-Ethynyl-5-methylcyclohex-2-en-1-one is believed to exert its biological effects through a variety of mechanisms. One mechanism is through the inhibition of COX-2, which reduces the production of prostaglandins and thus reduces inflammation and pain. Another mechanism is through the induction of apoptosis in cancer cells, which leads to the death of these cells. 3-Ethynyl-5-methylcyclohex-2-en-1-one has also been shown to inhibit the activity of certain enzymes involved in the replication of viruses, which may contribute to its anti-viral properties.
Biochemical And Physiological Effects
3-Ethynyl-5-methylcyclohex-2-en-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and inhibit the replication of viruses. 3-Ethynyl-5-methylcyclohex-2-en-1-one has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
3-Ethynyl-5-methylcyclohex-2-en-1-one has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 3-Ethynyl-5-methylcyclohex-2-en-1-one has some limitations as well. It can be toxic at high doses, and its effects on human health are not well understood. Additionally, 3-Ethynyl-5-methylcyclohex-2-en-1-one is not very soluble in water, which can make it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for research on 3-Ethynyl-5-methylcyclohex-2-en-1-one. One area of interest is in the development of novel anti-inflammatory and anti-tumor drugs based on 3-Ethynyl-5-methylcyclohex-2-en-1-one. Another area of interest is in the study of 3-Ethynyl-5-methylcyclohex-2-en-1-one's effects on viral replication, which may lead to the development of novel anti-viral drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-Ethynyl-5-methylcyclohex-2-en-1-one, as well as its potential toxicity and safety profile.
Synthesis Methods
3-Ethynyl-5-methylcyclohex-2-en-1-one can be synthesized through a variety of methods, including the reaction of 5-methylcyclohex-2-en-1-one with acetylene in the presence of a palladium catalyst, or through the reaction of 3,5-dimethylcyclohex-2-en-1-one with acetylene using a copper catalyst. Other methods include the reaction of 5-methylcyclohex-2-en-1-one with propargyl bromide in the presence of potassium carbonate, or through the reaction of 3,5-dimethylcyclohex-2-en-1-one with propargyl bromide using a palladium catalyst.
Scientific Research Applications
3-Ethynyl-5-methylcyclohex-2-en-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-Ethynyl-5-methylcyclohex-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. 3-Ethynyl-5-methylcyclohex-2-en-1-one has also been found to exhibit anti-tumor properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells.
properties
CAS RN |
113457-99-1 |
|---|---|
Product Name |
3-Ethynyl-5-methylcyclohex-2-en-1-one |
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
3-ethynyl-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-3-8-4-7(2)5-9(10)6-8/h1,6-7H,4-5H2,2H3 |
InChI Key |
IMNOWFYEGNCALV-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC(=O)C1)C#C |
Canonical SMILES |
CC1CC(=CC(=O)C1)C#C |
synonyms |
2-Cyclohexen-1-one, 3-ethynyl-5-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
